Met-lys-bradykinin acetate
Description
Properties
IUPAC Name |
2-[[2-[[1-[2-[[2-[[2-[[1-[1-[2-[[6-amino-2-[(2-amino-4-methylsulfanylbutanoyl)amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H94N18O13S/c1-93-32-25-39(63)50(82)72-40(19-8-9-26-62)51(83)73-41(20-10-27-68-60(64)65)56(88)79-31-14-24-48(79)58(90)78-30-12-22-46(78)54(86)70-35-49(81)71-43(33-37-15-4-2-5-16-37)52(84)76-45(36-80)57(89)77-29-13-23-47(77)55(87)75-44(34-38-17-6-3-7-18-38)53(85)74-42(59(91)92)21-11-28-69-61(66)67/h2-7,15-18,39-48,80H,8-14,19-36,62-63H2,1H3,(H,70,86)(H,71,81)(H,72,82)(H,73,83)(H,74,85)(H,75,87)(H,76,84)(H,91,92)(H4,64,65,68)(H4,66,67,69) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXPFNXUSFJJEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H94N18O13S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1319.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Generation and Precursor Processing of Methionyl Lysyl Bradykinin
Kininogen Substrates: High and Low Molecular Weight Kininogens (HK and LK)
Kinins are not synthesized directly but are proteolytically cleaved from precursor proteins called kininogens. wikipedia.org In humans, two primary forms of kininogen, high molecular weight kininogen (HK) and low molecular weight kininogen (LK), are produced from the alternative splicing of a single gene, KNG1, located on chromosome 3. mdpi.comwikipedia.org
High Molecular Weight Kininogen (HK) is a single-chain glycoprotein (B1211001) of about 120 kDa that circulates in the plasma. mdpi.comnih.gov It functions as a crucial cofactor in the contact activation pathway of blood coagulation and is the preferred substrate for plasma kallikrein. wikipedia.orgnih.gov HK is organized into six distinct domains (D1-D6). The bradykinin (B550075) sequence is located in domain 4, which links the heavy chain (D1-D3) to the light chain (D5-D6). mdpi.comnih.gov
Low Molecular Weight Kininogen (LK) is a smaller glycoprotein of approximately 68-70 kDa. mdpi.com It shares the same heavy chain (D1-D3) and bradykinin domain (D4) as HK but has a unique and much shorter light chain. researchgate.net Unlike HK, LK is not significantly involved in blood coagulation and serves primarily as a substrate for tissue kallikreins. nih.govmdpi.com LK is the preferred substrate for many proteases that generate kinins, including certain fungal enzymes. nih.gov
Table 1: Comparison of Human Kininogen Substrates
| Property | High Molecular Weight Kininogen (HK) | Low Molecular Weight Kininogen (LK) |
|---|---|---|
| Molecular Weight | ~120 kDa mdpi.comnih.gov | ~68-70 kDa mdpi.com |
| Primary Cleavage Enzyme | Plasma Kallikrein (PKa) nih.govfrontiersin.org | Tissue Kallikreins (e.g., KLK-1) nih.govnih.gov |
| Primary Kinin Product | Bradykinin frontiersin.orgyoutube.com | Lys-bradykinin (Kallidin) nih.govmedchemexpress.com |
| Role in Coagulation | Yes, as a cofactor in the contact pathway wikipedia.org | No significant role wikipedia.orgmdpi.com |
| Structure | Heavy Chain (D1-D3), Bradykinin (D4), Light Chain (D5-D6) nih.gov | Heavy Chain (D1-D3), Bradykinin (D4), unique short Light Chain researchgate.net |
Proteolytic Cleavage Pathways
The release of kinins from kininogens is catalyzed by specific serine proteases. While the classical pathways involve kallikreins, other enzymes from neutrophils and even pathogenic fungi can also process kininogens, often yielding N-terminally extended kinins like Met-Lys-bradykinin.
Kallikreins are the primary enzymes responsible for kinin release in physiological and pathophysiological states. researchgate.net They are broadly divided into two categories: plasma kallikrein and tissue kallikreins.
Tissue kallikreins are a family of 15 serine proteases (KLK1-KLK15) found in various tissues and secretions. nih.gov Human tissue kallikrein-1 (KLK-1), also known as true tissue kallikrein, primarily acts on LK. nih.gov KLK-1 cleaves LK at two different positions (Met-Lys and Arg-Ser bonds) to release the decapeptide Lys-bradykinin , also known as kallidin. nih.govresearchgate.net Lys-bradykinin can be converted to bradykinin by aminopeptidases. nih.gov The action of tissue kallikreins highlights the diversity in kinin generation, producing peptides that are closely related to, and can be precursors for, other kinin forms.
During inflammatory conditions, neutrophils are recruited to sites of injury or infection. These immune cells contain granules filled with potent enzymes, including the serine protease Proteinase 3 (PR3). wikipedia.orgmdpi.com PR3 can act on kininogens independently of the kallikrein system. nih.govnih.gov Research has shown that PR3 cleaves HK to release a novel, extended tridecapeptide named PR3-kinin. researchgate.netnih.gov This peptide consists of the bradykinin sequence with two additional amino acids at each end: Met-Lys-bradykinin-Ser-Ser . nih.govnih.gov This pathway represents a direct, kallikrein-independent mechanism for generating N-terminally extended kinins like Met-Lys-bradykinin at inflammatory sites. researchgate.netnih.gov In plasma, this PR3-kinin can be further processed to bradykinin. nih.gov
Pathogenic microorganisms can dysregulate host systems by secreting their own proteases. The pathogenic yeast Candida albicans, for example, secretes a family of ten secreted aspartic proteases (Saps). nih.govnih.gov Several of these Saps (specifically Sap1–6 and Sap8) have been shown to effectively cleave human kininogens, with a strong preference for LK as the substrate. nih.gov This cleavage results in the high-yield release of the biologically active kinin Met-Lys-bradykinin . nih.govresearchgate.net Sap3, in particular, is exceptionally efficient at this process. nih.gov A similar mechanism has been observed with proteases from Candida parapsilosis, which also release Met-Lys-bradykinin from human kininogens. nih.gov This demonstrates a pathogenic mechanism where fungal enzymes directly generate potent inflammatory mediators from host precursors.
Table 2: Proteolytic Pathways of Kinin Generation
| Enzyme | Source | Primary Substrate | Primary Kinin Product(s) |
|---|---|---|---|
| Plasma Kallikrein (PKa) | Plasma (from Prekallikrein) frontiersin.org | High Molecular Weight Kininogen (HK) frontiersin.org | Bradykinin nih.gov |
| Tissue Kallikrein (KLK-1) | Tissues, Glands nih.gov | Low Molecular Weight Kininogen (LK) nih.gov | Lys-bradykinin (Kallidin) nih.gov |
| Neutrophil Protease 3 (PR3) | Neutrophil Granules wikipedia.org | High Molecular Weight Kininogen (HK) nih.gov | Met-Lys-bradykinin-Ser-Ser researchgate.netnih.gov |
| Secreted Aspartic Proteases (SAPs) | Pathogenic Fungi (e.g., Candida albicans) nih.govplos.org | Low Molecular Weight Kininogen (LK) nih.govresearchgate.net | Met-Lys-bradykinin nih.govnih.gov |
Plasmin-Mediated Cleavage of Kininogen Variants
While kallikreins are the primary enzymes responsible for kinin release, other proteases, such as plasmin, can also cleave kininogens. Plasmin, the main effector enzyme of the fibrinolytic system, has been shown to efficiently cleave HMWK into multiple fragments. nih.govnih.gov This cleavage can occur independently of the contact pathway of coagulation. researchgate.net
Recent research has shed light on the specifics of plasmin's action on kininogen variants. A notable finding involves a genetic mutation where methionine at position 379 (Met379) in both HMWK and LMWK is substituted with lysine (B10760008) (Lys379). This substitution renders the kininogen variants more susceptible to plasmin cleavage. Interestingly, plasmin cleaves these mutated kininogens after Lys379, leading to the release of Lys-bradykinin (kallidin), a decapeptide. plos.org This is a deviation from the typical cleavage site, demonstrating how genetic variations can alter enzymatic processing and the resulting bioactive peptides.
| Kininogen Variant | Enzyme | Cleavage Site | Released Kinin |
| Wild-Type High-Molecular-Weight Kininogen (HMWK) | Plasmin | Not definitively specified in the provided results, but releases bradykinin. | Bradykinin |
| High-Molecular-Weight Kininogen (HMWK) with Met379Lys substitution | Plasmin | After Lys379 | Lys-bradykinin (Kallidin) |
| Low-Molecular-Weight Kininogen (LMWK) with Met379Lys substitution | Plasmin | After Lys379 | Lys-bradykinin (Kallidin) |
Novel Kinin Variants and Their Formation Pathways
Beyond the well-characterized kinins like bradykinin and kallidin, research has identified several novel kinin variants, expanding the complexity of the kinin system. These variants often arise from the action of proteases other than kallikreins on kininogens.
One such variant is Met-Lys-bradykinin-Ser-Ser . This 13-amino acid peptide is released from high-molecular-weight kininogen by the protease PR3, which is derived from human neutrophils. researchgate.net This discovery highlights a link between the kinin system and inflammatory cells.
Furthermore, infectious agents can contribute to the generation of novel kinins. The yeast Candida parapsilosis, a known human pathogen, secretes aspartic proteases (SAPP1 and SAPP2) that cleave human kininogens. This cleavage results in the release of two uncommon kinins: Met-Lys-bradykinin and Leu-Met-Lys-bradykinin . nih.gov
Another identified variant is Ser-Leu-Met-Lys-bradykinin , which was isolated from chemically modified high-molecular-weight bovine kininogen. nih.gov The specific enzymatic pathway for its natural formation remains a subject of investigation.
These findings underscore that the repertoire of bioactive kinins is broader than previously understood and that various physiological and pathological conditions can lead to the formation of distinct kinin profiles.
| Novel Kinin Variant | Precursor | Generating Enzyme/Source |
| Met-Lys-bradykinin-Ser-Ser | High-Molecular-Weight Kininogen (HMWK) | PR3 protease from human neutrophils |
| Met-Lys-bradykinin | Human Kininogens | Secreted aspartic proteases (SAPP1 and SAPP2) from Candida parapsilosis |
| Leu-Met-Lys-bradykinin | Human Kininogens | Secreted aspartic proteases (SAPP1 and SAPP2) from Candida parapsilosis |
| Ser-Leu-Met-Lys-bradykinin | High-Molecular-Weight Bovine Kininogen (chemically modified) | Not specified |
Enzymatic Regulation and Metabolism of Methionyl Lysyl Bradykinin
Conversion to Bradykinin (B550075) and Lys-Bradykinin by Aminopeptidases
Met-Lys-bradykinin is biologically equivalent in activity to bradykinin and Lys-bradykinin (also known as kallidin). researchgate.net This equivalence is largely because it is readily converted to these "main" kinins in biological fluids and tissues, which are rich in non-specific aminopeptidases. researchgate.net These enzymes cleave amino acids from the N-terminus of peptides. In the case of Met-Lys-bradykinin, aminopeptidases can remove the N-terminal methionine to yield Lys-bradykinin. Subsequently, the same or other aminopeptidases can cleave the lysine (B10760008) residue to form bradykinin. researchgate.net This metabolic conversion ensures that the local release of Met-Lys-bradykinin can contribute to the pool of active bradykinin and Lys-bradykinin, which then exert their effects via kinin receptors. researchgate.netresearchgate.net
Angiotensin-Converting Enzyme (ACE) Interactions
Angiotensin-Converting Enzyme (ACE), also known as kininase II, is a central enzyme in the regulation of the renin-angiotensin and kallikrein-kinin systems. mdpi.com It plays a dual role, activating angiotensin I to the vasoconstrictor angiotensin II and inactivating the vasodilator bradykinin. mdpi.com
ACE is a primary enzyme responsible for the degradation of bradykinin and Lys-bradykinin in plasma and tissues. mdpi.comfrontiersin.org It functions as a peptidyl-dipeptidase, cleaving dipeptides from the C-terminus of its substrates. frontiersin.org In the case of bradykinin (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg), ACE cleaves the C-terminal Phe-Arg dipeptide, followed by the removal of Ser-Pro. frontiersin.orgnih.gov This process results in the formation of an inactive pentapeptide, Arg-Pro-Pro-Gly-Phe. frontiersin.orgnih.gov Lys-bradykinin is degraded by ACE in a similar manner, yielding the same dipeptides and a hexapeptide (Lys-Arg-Pro-Pro-Gly-Phe). nih.gov ACE-mediated cleavage is the most effective clearance pathway for these kinins in the bloodstream. frontiersin.org
While ACE is known for inactivating bradykinin, it exhibits a paradoxical activating role for certain N- and C-terminally extended kinin peptides. researchgate.netnih.gov A notable example is Met-Lys-BK-Ser-Ser, a 13-amino acid peptide released from high molecular weight kininogen by the neutrophil protease PR3. nih.gov This extended peptide has a very low affinity for kinin receptors. nih.gov However, ACE can act as a carboxydipeptidase to remove the C-terminal Ser-Ser extension. researchgate.net This cleavage uncovers the C-terminal sequence of Met-Lys-bradykinin, a potent agonist of the B2 kinin receptor. researchgate.net Thus, in vascular tissue, ACE metabolically activates the precursor peptide, converting a molecule with low activity into a highly active kinin. researchgate.netnih.gov
Carboxypeptidase Activity in Kinin Metabolism
Carboxypeptidases, collectively known as kininase I, represent another significant pathway in kinin metabolism. researchgate.netmdpi.com These enzymes, which include carboxypeptidase N (CPN) in plasma and carboxypeptidase M (CPM) on cell surfaces, cleave the C-terminal arginine residue from bradykinin and Lys-bradykinin. researchgate.netnih.govoup.com The removal of arginine from bradykinin produces des-Arg⁹-bradykinin, while its removal from Lys-bradykinin yields Lys-des-Arg⁹-bradykinin. mdpi.com These metabolites are not inactive; they are the primary agonists for the kinin B1 receptor, which is typically expressed under inflammatory conditions. researchgate.net While kininase I activity is a minor pathway for bradykinin degradation when ACE is fully active, it becomes much more significant when ACE is inhibited. physiology.org The product of carboxypeptidase action, des-Arg⁹-bradykinin, can be further degraded by ACE, which acts as a tripeptidyl carboxypeptidase in this context, releasing the C-terminal tripeptide Ser-Pro-Phe. nih.govnih.gov
Influence of Enzyme Inhibitors on Methionyl-Lysyl-Bradykinin Metabolism
Pharmacological inhibitors of the enzymes involved in kinin metabolism can significantly alter the activity of Met-Lys-bradykinin and related peptides. ACE inhibitors, widely used as antihypertensive drugs, block the primary degradation pathway for bradykinin, leading to increased levels and prolonged activity of the peptide. researchgate.netcenterwatch.com
This inhibitory action has a contrasting effect on extended peptides like Met-Lys-BK-Ser-Ser. In vascular tissue, the presence of an ACE inhibitor such as enalaprilat (B1671235) prevents the activating cleavage of the C-terminal extension. nih.gov This blockade substantially reduces the potency of Met-Lys-BK-Ser-Ser, as it can no longer be efficiently converted to the active agonist Met-Lys-bradykinin. researchgate.netnih.gov Research on isolated vascular preparations has quantified this effect, demonstrating that ACE inhibition can decrease the peptide's apparent potency manyfold while simultaneously increasing the potency of bradykinin by preventing its degradation. nih.gov
The following table summarizes the effects of the ACE inhibitor enalaprilat on the contractile potency (EC₅₀) of Met-Lys-BK-Ser-Ser and bradykinin in rabbit isolated jugular vein.
| Compound | Condition | EC₅₀ (nM) | Change in Potency |
|---|---|---|---|
| Met-Lys-BK-Ser-Ser | Control | 16.3 | - |
| Met-Lys-BK-Ser-Ser | + Enalaprilat | ~212 | 13-fold decrease |
| Bradykinin (BK) | Control | 10.5 | - |
| Bradykinin (BK) | + Enalaprilat | ~1.98 | 5.3-fold increase |
Data derived from research on rabbit isolated jugular vein preparations. nih.gov
Receptor Interactions and Signal Transduction of Methionyl Lysyl Bradykinin
Bradykinin (B550075) B1 Receptor (B1R) Interactions
The interaction of Met-Lys-Bradykinin with the B1 receptor is complex, involving both direct activity and metabolic conversion to more specific B1R agonists.
Met-Lys-Bradykinin demonstrates agonist activity at the B1 receptor. nih.gov Studies on isolated bovine ciliary muscle, a tissue expressing both B1 and B2 receptors, have shown that Met-Lys-Bradykinin induces contraction with high potency, indicating functional interaction with B1 receptors. nih.gov However, the primary B1R agonists are the des-Arg(9) metabolites of kinins, such as Lys-des-Arg(9)-bradykinin. nih.govmdpi.com A significant aspect of Met-Lys-Bradykinin's action is its potential to be converted in plasma and tissues to des-Arg(9)-bradykinin, which is a potent and selective agonist for the B1 receptor. nih.gov This metabolic conversion suggests that Met-Lys-Bradykinin can serve as a precursor to a more specific B1R-activating molecule. nih.gov
The expression of the Bradykinin B1 receptor is typically very low in healthy, non-inflamed tissues. medchemexpress.com However, its expression is significantly upregulated in response to tissue injury, stress, and pro-inflammatory cytokines, making it an inducible receptor. medchemexpress.comnih.gov This inducible nature has profound functional implications for the activity of Met-Lys-Bradykinin. In states of inflammation or tissue damage, the increased number of B1 receptors makes tissues more sensitive to B1R agonists. nih.gov Consequently, the conversion of Met-Lys-Bradykinin to des-Arg(9)-bradykinin at sites of inflammation leads to an amplified, localized pro-inflammatory response mediated by the newly expressed B1 receptors. nih.gov
Bradykinin B2 Receptor (B2R) Interactions
The B2 receptor is the primary site of action for Met-Lys-Bradykinin and other intact kinins like bradykinin and Lys-bradykinin. nih.govnih.gov
Met-Lys-Bradykinin is a potent agonist of the Bradykinin B2 receptor. nih.govnih.gov Research has shown that it can effectively interact with and stimulate cellular B2 receptors. nih.gov In functional assays, such as those using isolated bovine ciliary muscle, Met-Lys-Bradykinin was found to be a high-potency agonist, causing smooth muscle contraction at nanomolar concentrations. nih.gov Its biological activity is often considered equivalent to that of bradykinin, the archetypal B2R agonist. nih.gov This is partly because Met-Lys-Bradykinin can be readily converted by aminopeptidases in biological fluids and tissues to Lys-bradykinin (kallidin), another high-affinity agonist for the B2 receptor. researchgate.netnih.gov
Table 1: Agonist Potency of Met-Lys-Bradykinin at Kinin Receptors in Bovine Ciliary Muscle
| Agonist | Receptor Target(s) | Potency (EC₅₀) | Tissue Model |
| Met-Lys-Bradykinin | B1R / B2R | 1 ± 0.1 nM | Bovine Ciliary Muscle nih.gov |
In contrast to the B1 receptor, the Bradykinin B2 receptor is constitutively and ubiquitously expressed in a wide variety of healthy tissues. medchemexpress.comwikipedia.org This widespread and constant expression means that B2 receptors are readily available to mediate the physiological effects of kinins under normal conditions. medchemexpress.com The functional implication for Met-Lys-Bradykinin is that it can elicit immediate responses in numerous systems upon its generation. These responses include vasodilation, regulation of blood pressure, smooth muscle contraction, and pain mediation, which are characteristic functions of the kallikrein-kinin system in normal physiology. wikipedia.org
Downstream Signaling Pathways
Upon binding of Met-Lys-Bradykinin to either B1 or B2 receptors, a conformational change is induced in the receptor, leading to the activation of intracellular signaling cascades. Both receptors are coupled to G-proteins, primarily of the Gq family. biorxiv.orgbiorxiv.org
Activation of the Gq protein stimulates the enzyme phospholipase C (PLC). nih.gov PLC then hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov
Inositol 1,4,5-trisphosphate (IP3): This soluble molecule diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. nih.gov The resulting increase in intracellular Ca²⁺ concentration is a critical step that mediates numerous cellular responses, including smooth muscle contraction and the activation of calcium-dependent enzymes. nih.gov
In addition to the PLC pathway, bradykinin receptor activation is known to stimulate the mitogen-activated protein kinase (MAPK) pathways, which are involved in regulating cellular processes such as proliferation and gene expression. wikipedia.orgnih.gov
G Protein-Coupled Receptor (GPCR) Mechanisms
The signal transduction of Met-Lys-bradykinin is initiated by its binding to the B1 and B2 bradykinin receptors. nih.gov These receptors are integral membrane proteins characterized by seven transmembrane domains. biorxiv.org Upon agonist binding, the receptor undergoes a conformational change that facilitates its interaction with intracellular heterotrimeric G proteins. biorxiv.org
The bradykinin B2 receptor, the primary receptor for bradykinin and its analogues under normal physiological conditions, predominantly couples to the Gq/11 family of G proteins. biorxiv.orgjci.org This interaction catalyzes the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the α-subunit of the G protein, leading to its activation and dissociation from the βγ-subunits. biorxiv.org
The activated Gαq subunit then stimulates its downstream effector, phospholipase C (PLC). researchgate.net PLC is a crucial enzyme in this signaling pathway, responsible for hydrolyzing the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). researchgate.net These second messengers propagate the signal within the cell, leading to a variety of cellular responses.
| Receptor Subtype | G Protein Coupling | Primary Effector | Second Messengers |
| Bradykinin B1 Receptor | Gq/11 | Phospholipase C (PLC) | Inositol 1,4,5-trisphosphate (IP3), Diacylglycerol (DAG) |
| Bradykinin B2 Receptor | Gq/11 | Phospholipase C (PLC) | Inositol 1,4,5-trisphosphate (IP3), Diacylglycerol (DAG) |
Intracellular Calcium Signaling
A key consequence of Met-Lys-bradykinin receptor activation is the mobilization of intracellular calcium ([Ca2+]i), a versatile second messenger that regulates numerous cellular processes. The increase in intracellular calcium concentration is a direct result of the Gq-PLC signaling pathway initiated by receptor binding. jci.orgnih.gov
The inositol 1,4,5-trisphosphate (IP3) generated by PLC activity diffuses through the cytoplasm and binds to specific IP3 receptors on the membrane of the endoplasmic reticulum (ER), which serves as a major intracellular calcium store. researchgate.netresearchgate.net This binding event triggers the opening of calcium channels, leading to a rapid and transient release of stored calcium from the ER into the cytoplasm. jci.orgfrontiersin.org This initial sharp increase in [Ca2+]i is often referred to as the "peak phase" of the calcium response. researchgate.net
Following the initial peak, a more sustained "plateau phase" of elevated intracellular calcium is often observed. nih.govresearchgate.net This sustained phase is primarily due to the influx of extracellular calcium across the plasma membrane through various calcium channels. nih.govresearchgate.net The depletion of intracellular calcium stores can itself trigger the opening of store-operated calcium channels in the plasma membrane, a process known as capacitative calcium entry. researchgate.net
The pattern of the bradykinin-induced increase in intracellular calcium is biphasic, with an initial transient peak followed by a sustained plateau. nih.gov The initial peak is due to the release of calcium from intracellular stores, while the plateau is maintained by an influx of extracellular calcium. nih.govresearchgate.net
| Phase of Calcium Response | Mechanism | Key Molecules Involved |
| Peak Phase (Transient) | Release of Ca2+ from intracellular stores (Endoplasmic Reticulum) | Inositol 1,4,5-trisphosphate (IP3), IP3 Receptors |
| Plateau Phase (Sustained) | Influx of Ca2+ from the extracellular space | Store-operated calcium channels |
c-Fos Accumulation as a Signaling Readout
The activation of signaling pathways by Met-Lys-bradykinin can ultimately lead to changes in gene expression, a process often studied by measuring the accumulation of the protein product of the immediate-early gene, c-fos. nih.gov The c-Fos protein is a component of the activator protein-1 (AP-1) transcription factor complex, which plays a role in regulating the expression of genes involved in cell growth, differentiation, and proliferation. nih.gov
Stimulation of bradykinin receptors, particularly the B2 receptor, has been shown to induce the expression of c-fos. nih.gov The signaling cascade leading to c-Fos accumulation involves the activation of various downstream pathways following the initial G protein activation and second messenger generation. These can include the activation of protein kinase C (PKC) by diacylglycerol (DAG) and calcium-dependent signaling pathways.
The induction of c-fos expression is a relatively rapid cellular response. The messenger RNA (mRNA) for c-fos typically peaks within 30 to 45 minutes of stimulation, while the c-Fos protein can be detected for a longer duration. mdpi.com This makes the measurement of c-Fos protein a useful marker for neuronal and cellular activation in response to stimuli like Met-Lys-bradykinin. Research has demonstrated that bradykinin-induced DNA synthesis is preceded by the activation of c-fos gene expression, and this effect can be blocked by a specific B2 receptor antagonist. nih.gov Electrophoretic mobility shift assays have confirmed that the AP-1 complexes formed after bradykinin stimulation contain the c-Fos protein. nih.gov
| Time Post-Stimulation | Event |
| ~5-20 minutes | Onset of c-fos mRNA transcription |
| ~30-45 minutes | Peak accumulation of c-fos mRNA |
| ~20-90 minutes onwards | Detection of c-Fos protein |
Cellular and Molecular Mechanisms of Action of Methionyl Lysyl Bradykinin
Endothelial Cell Responses
In the vascular endothelium, Met-Lys-bradykinin initiates a series of molecular events that modulate vascular function and inflammatory responses. These responses are predominantly mediated through the activation of bradykinin (B550075) B2-type receptors. jci.org
Stimulation of endothelial cells with Met-Lys-bradykinin induces the synthesis of Platelet-Activating Factor (PAF), a potent phospholipid mediator of inflammation. jci.org This response is triggered by the activation of B2 receptors on the cell surface. jci.org The rate of PAF synthesis is highest within the first three minutes of stimulation and gradually decreases over time. jci.org Research indicates that the PAF generated by endothelial cells in response to agonists like Met-Lys-bradykinin is not released from the cells but remains cell-associated. jci.org This suggests a role for PAF in mediating localized interactions between the endothelium and blood-borne cells rather than acting as a circulating hormone. jci.org
Alongside PAF, Met-Lys-bradykinin also stimulates the synthesis of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation. jci.org The production of PGI2 is also mediated through the B2-type receptor, indicating that a single receptor type is responsible for the dual synthesis of both PAF and PGI2. jci.org The order of potency for stimulating PGI2 synthesis is consistent with B2 receptor agonism, with bradykinin and Lys-bradykinin being slightly more potent than Met-Lys-bradykinin. jci.org This stimulation of PGI2 is part of a complex regulatory mechanism where bradykinin-related peptides influence vascular tone and homeostasis. nih.govnih.gov
| Agonist | Receptor Type | Induced Synthesis | Reference |
|---|---|---|---|
| Met-Lys-bradykinin | B2 Bradykinin Receptor | Platelet-Activating Factor (PAF) and Prostacyclin (PGI2) | jci.org |
| Bradykinin | B2 Bradykinin Receptor | Platelet-Activating Factor (PAF) and Prostacyclin (PGI2) | jci.org |
| Lys-bradykinin | B2 Bradykinin Receptor | Platelet-Activating Factor (PAF) and Prostacyclin (PGI2) | jci.org |
Met-Lys-bradykinin demonstrates pro-inflammatory activity by stimulating human endothelial cells to increase the secretion of key inflammatory cytokines. nih.gov Specifically, its interaction with B2 kinin receptors on human microvascular endothelial cells (HMEC-1) leads to an elevated release of Interleukin-1 beta (IL-1β) and Interleukin-6 (IL-6). nih.gov This finding underscores the role of Met-Lys-bradykinin in amplifying inflammatory responses at the site of infection or injury, as these interleukins are crucial mediators of the acute phase response and immune cell recruitment. nih.govresearchgate.net
Bradykinin and its related peptides are implicated in angiogenesis, the process of forming new blood vessels, which involves endothelial cell proliferation, migration, and tube formation. nih.gov Bradykinin acts as an agonist that promotes endothelial cell proliferation. nih.gov By activating B2 receptors, these kinins can influence signaling pathways, such as the Akt/eNOS pathway, which is crucial for protecting endothelial progenitor cells from senescence and promoting their survival. nih.gov This suggests that Met-Lys-bradykinin, as a B2 receptor agonist, participates in the complex processes of vascular repair and remodeling. nih.govnih.gov
Vascular Smooth Muscle Responses
Met-Lys-bradykinin also directly affects vascular smooth muscle cells, primarily influencing vascular tone and contraction.
In isolated vascular tissues, Met-Lys-bradykinin and its precursors act as contractile agonists, primarily through B2 receptors. researchgate.netnih.gov Studies on the isolated human umbilical vein, a bioassay for B2 receptor activity, show that a precursor peptide, Met-Lys-bradykinin-Ser-Ser, induces contraction. nih.gov This peptide is metabolically activated by Angiotensin-Converting Enzyme (ACE) in the vascular tissue to a more potent form, likely Met-Lys-bradykinin. researchgate.netmdpi.com The contractile potency of these peptides can vary significantly between different vascular preparations. For instance, in the rabbit isolated jugular vein, the activated form of Met-Lys-bradykinin is nearly as potent as bradykinin itself. nih.gov In contrast, in the human umbilical vein, it is approximately 30-fold less potent than bradykinin. nih.gov
| Vascular Preparation | Agonist | EC₅₀ Value (nM) | Relative Potency | Reference |
|---|---|---|---|---|
| Rabbit Isolated Jugular Vein | Met-Lys-bradykinin-Ser-Ser (activated by ACE) | 16.3 | Nearly as potent as Bradykinin | nih.gov |
| Rabbit Isolated Jugular Vein | Bradykinin | 10.5 | - | nih.gov |
| Human Isolated Umbilical Vein | Met-Lys-bradykinin-Ser-Ser (activated by ACE) | Not specified | ~30-fold less potent than Bradykinin | nih.gov |
Mechanisms of Vasodilatory and Hypotensive Effects
Methionyl-lysyl-bradykinin (Met-Lys-bradykinin) is a kinin peptide that contributes to vasodilation and hypotension through its interaction with specific cellular receptors, primarily the bradykinin B2 receptor (B2R). mdpi.combiorxiv.org While bradykinin is a potent vasodilator in its own right, related peptides such as Met-Lys-bradykinin participate in the complex regulation of vascular tone. nih.govnih.gov The vasodilatory actions of kinins are largely mediated by the release of endothelial mediators, including nitric oxide (NO) and prostaglandins (B1171923). ahajournals.org
A related peptide, Met-Lys-bradykinin-Ser-Ser, which can be generated by neutrophil protease PR3 from high molecular weight kininogen, demonstrates the nuanced mechanisms of action. mdpi.comnih.gov This precursor peptide has a low affinity for kinin receptors in its initial form. nih.gov However, it undergoes metabolic activation by the Angiotensin-Converting Enzyme (ACE) at the vascular level. mdpi.comnih.gov ACE paradoxically activates this peptide by cleaving the C-terminal Ser-Ser dipeptide, yielding a more potent B2R agonist, likely Met-Lys-bradykinin. mdpi.com This activation leads to a contractile response in isolated human umbilical veins, a model for B2R activity. mdpi.comnih.gov The effect is significantly diminished by B2R antagonists, confirming the receptor subtype involved. mdpi.com
The activation of B2 receptors on endothelial cells stimulates intracellular signaling pathways that lead to the production and release of vasodilatory substances. biorxiv.orgahajournals.org This process contributes to the relaxation of vascular smooth muscle, an increase in blood flow, and a subsequent decrease in blood pressure. nih.govmdpi.com While the B1 receptor (B1R) is also involved in kinin signaling, particularly in inflammatory states, the primary vasodilatory response to peptides like bradykinin and its active metabolites is mediated through the constitutively expressed B2R. biorxiv.orgahajournals.org
| Peptide | Precursor/Active | Primary Receptor Target | Mechanism of Action | Vascular Effect |
| Met-Lys-bradykinin-Ser-Ser | Precursor | Angiotensin-Converting Enzyme (ACE) | Cleavage by ACE removes C-terminal Ser-Ser, forming an active B2R agonist. mdpi.comnih.gov | Low intrinsic activity; acts as a prodrug. mdpi.com |
| Met-Lys-bradykinin (presumed) | Active | Bradykinin B2 Receptor (B2R) | Binds to endothelial B2R, stimulating release of NO and prostaglandins. mdpi.comahajournals.org | Vasodilation, Hypotension. nih.gov |
Immune Cell Interactions
Neutrophil and Macrophage Involvement in Kinin Production and Response
Neutrophils and macrophages are central to the interplay between the immune system and the kinin system. nih.gov Neutrophils, in particular, possess the complete enzymatic machinery required for the synthesis and release of kinins. nih.gov The protease PR3, found in human neutrophils, can cleave high molecular weight kininogen (HK) to release a specific 13-amino acid peptide, Met-Lys-bradykinin-Ser-Ser. mdpi.comnih.gov This demonstrates that neutrophils are not just responders to kinins but are also direct producers, capable of generating high local concentrations of these peptides at sites of inflammation. nih.gov
Once released, kinins like Met-Lys-bradykinin act on both neutrophils and macrophages, which express kinin receptors. nih.gov This interaction triggers a cascade of inflammatory responses. nih.gov Kinins stimulate these immune cells to release a variety of other potent inflammatory mediators, including:
Cytokines: Such as Interleukin-1 (IL-1) and Tumor Necrosis Factor (TNF). researchgate.netjohnshopkins.edu
Prostaglandins: Key lipids in the inflammatory process. nih.gov
Leukotrienes: Another class of inflammatory lipid mediators. nih.gov
Reactive Oxygen Species (ROS): Highly reactive molecules involved in host defense and cellular signaling. nih.gov
The sensitivity of neutrophils and macrophages to kinins is not static; it can be significantly increased during an inflammatory response. This upregulation of kinin receptors on the cell surface makes them more responsive to the kinins being produced in their vicinity, creating a potent positive feedback loop that amplifies the inflammatory cascade. nih.gov
| Immune Cell | Role in Kinin System | Key Enzymes/Precursors | Response to Kinins | Mediators Released upon Kinin Stimulation |
| Neutrophil | Production and Response | Protease PR3, High Molecular Weight Kininogen (HK) nih.govnih.gov | Upregulation of kinin receptors, activation. nih.gov | Cytokines, Prostaglandins, Leukotrienes, ROS. nih.gov |
| Macrophage | Response | Expresses kinin receptors. nih.gov | Upregulation of kinin receptors, activation. nih.gov | Cytokines (IL-1, TNF), Prostaglandins. nih.govjohnshopkins.edu |
Hemocyte Aggregation
In certain invertebrates, Met-Lys-bradykinin plays a significant role in cellular defense mechanisms analogous to aspects of the innate immune response in vertebrates. Research on the solitary ascidian Halocynthia roretzi has identified Met-Lys-bradykinin as a potent inducer of hemocyte aggregation. nih.govuchicago.edu Hemocytes are immune cells in the hemolymph of invertebrates, and their aggregation is a crucial defense reaction to injury, helping to prevent the loss of hemolymph and immobilize invading pathogens. uchicago.edu
Studies have shown that Met-Lys-bradykinin can induce hemocyte aggregation as effectively as magnesium ions, another known inducer. uchicago.edu The process is dependent on specific intracellular mechanisms, as the aggregation induced by Met-Lys-bradykinin can be inhibited by substances like EDTA, N-ethylmaleimide, and cytochalasin B. nih.govuchicago.edu This suggests that the peptide's action involves cation-dependent steps and the integrity of the cytoskeleton. uchicago.edu
Interestingly, while both Met-Lys-bradykinin and Mg2+ induce aggregation to a similar degree when measured by changes in light transmittance, the physical characteristics of the aggregates differ. Aggregates formed in the presence of Met-Lys-bradykinin are typically more numerous but smaller in size compared to those formed with Mg2+. uchicago.edu This observation suggests that distinct intracellular signaling pathways may be triggered by the peptide versus the ion, despite leading to the same general outcome of cellular aggregation. uchicago.edu
| Inducing Substance | Effect on H. roretzi Hemocytes | Inhibitors | Characteristics of Aggregates |
| Met-Lys-bradykinin | Strong induction of aggregation. uchicago.edu | EDTA, N-ethylmaleimide, Cytochalasin B. nih.govuchicago.edu | More numerous, smaller in size. uchicago.edu |
| Magnesium Ions (Mg2+) | Strong induction of aggregation. uchicago.edu | EDTA, N-ethylmaleimide, Cytochalasin B. nih.govuchicago.edu | Fewer, larger in size. uchicago.edu |
| Ascidian Plasma | Induction of aggregation. nih.gov | EDTA, N-ethylmaleimide, Cytochalasin B. nih.gov | Not specified. |
Research Methodologies and Analytical Approaches for Methionyl Lysyl Bradykinin
Peptide Synthesis and Analog Generation
The foundation for investigating Met-Lys-Bradykinin and related compounds lies in the ability to chemically synthesize these peptides and generate structural analogs. This allows for systematic studies of structure-activity relationships and the development of novel pharmacological tools.
The primary method for producing bradykinin (B550075), Met-Lys-bradykinin, and their analogs is Solid-Phase Peptide Synthesis (SPPS). researchgate.net This technique, first famously applied by Bruce Merrifield for the synthesis of bradykinin, has become the standard for creating peptides. researchgate.netekb.eg SPPS involves sequentially adding amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin support. nih.gov
Key strategies employed in the SPPS of bradykinin-related peptides include:
Fmoc and Boc Chemistry: These refer to the use of either the 9-fluorenylmethyloxycarbonyl (Fmoc) or the tert-butyloxycarbonyl (Boc) protecting group for the N-terminus of the amino acids being added. researchgate.net These protecting groups prevent unwanted side reactions during the coupling step and are removed before the next amino acid is added.
Coupling Reagents: Reagents such as diisopropylcarbodiimide/N-hydroxybenzotriazole (DIC/HOBt) are used to activate the carboxyl group of the incoming amino acid, facilitating the formation of a peptide bond with the N-terminus of the resin-bound peptide chain. researchgate.netekb.eg
Cleavage and Deprotection: Once the peptide sequence is fully assembled, it is cleaved from the resin support and the amino acid side-chain protecting groups are removed. This is often accomplished using strong acids, such as liquid hydrogen fluoride (B91410) (HF) or a trifluoroacetic acid (TFA)-based cocktail. researchgate.netnih.gov
Purification: The crude peptide is then purified, typically using chromatographic techniques like ion-exchange chromatography or reversed-phase high-performance liquid chromatography (RP-HPLC). nih.govnih.gov
To enhance the efficiency of the process, microwave-assisted solid-phase peptide synthesis has been utilized. This modification can significantly reduce the time required for coupling and deprotection steps and may decrease side reactions like racemization, leading to a higher purity of the crude peptide. ekb.eg
The design of analogs based on the bradykinin sequence is a critical strategy for probing receptor interactions and metabolic pathways. For Met-Lys-bradykinin, a key area of investigation involves N- and C-terminal extensions. nih.gov
One important design strategy is the creation of "prodrug" peptides. nih.gov These are extended bradykinin homologs designed to have low direct affinity for bradykinin receptors but can be enzymatically cleaved by peptidases in vascular tissue to generate highly active agonists like bradykinin or Met-Lys-bradykinin. nih.gov A prominent example is the 13-amino acid peptide, Met-Lys-bradykinin-Ser-Ser. nih.govresearchgate.net This peptide is reportedly generated from high-molecular-weight kininogen by the neutrophil protease PR3. nih.gov Research has shown that this extended analog has a very low affinity for bradykinin B1 and B2 receptors but is metabolically activated by Angiotensin-Converting Enzyme (ACE). nih.govresearchgate.net ACE paradoxically activates the peptide by cleaving the C-terminal Ser-Ser dipeptide, releasing the more potent B2 receptor agonist, Met-Lys-bradykinin. nih.govnih.gov
Other design modifications include substituting specific amino acids within the core sequence to:
Identify residues critical for biological activity. nih.gov
Enhance potency or receptor selectivity. nih.gov
Increase resistance to enzymatic degradation, for example, by pulmonary peptidases. nih.gov
In Vitro Bioassays and Cell Culture Models
To characterize the biological activity of Met-Lys-bradykinin and its analogs, researchers employ a range of specialized in vitro systems that model human physiological environments.
Human endothelial cell lines are crucial for studying the inflammatory and signaling effects of kinins. The immortalized Human Microvascular Endothelial Cell line (HMEC-1) is a well-established model that retains key characteristics of primary endothelial cells. nih.govcytion.com
Studies using these cultures have demonstrated that Met-Lys-bradykinin is biologically active at the cellular level. Research has shown that Met-Lys-bradykinin can stimulate HMEC-1 cells, leading to an increased secretion of pro-inflammatory interleukins, specifically IL-1β and IL-6. nih.gov In other human endothelial cell cultures, Met-Lys-bradykinin was found to stimulate the synthesis of both Platelet-Activating Factor (PAF) and the potent vasodilator Prostacyclin (PGI2). jci.org This effect was shown to be time- and concentration-dependent and mediated through the bradykinin B2-type receptor. jci.org
The human isolated umbilical vein serves as a robust and physiologically relevant bioassay for assessing the activity of compounds at the human bradykinin B2 receptor. nih.govresearchgate.net This tissue expresses B2 receptors at a natural density and possesses the necessary peptidases for metabolic studies. nih.govresearchgate.net
This assay has been instrumental in characterizing extended bradykinin analogs. For instance, Met-Lys-bradykinin-Ser-Ser was found to be a contractile agonist in the umbilical vein, being approximately 30-fold less potent than bradykinin itself. nih.gov Crucially, treating the venous tissue with an ACE inhibitor, enalaprilat (B1671235), caused a 15-fold reduction in the apparent potency of Met-Lys-bradykinin-Ser-Ser, while not affecting the potency of bradykinin. nih.gov This finding provided strong evidence that the extended peptide is a prodrug that is metabolically activated by ACE within the vascular tissue. nih.govnih.gov
| Compound | Condition | Relative Potency vs. Bradykinin | Key Finding |
|---|---|---|---|
| Met-Lys-bradykinin-Ser-Ser | Baseline | ~30-fold less potent | Acts as a contractile agonist. nih.gov |
| Met-Lys-bradykinin-Ser-Ser | + Enalaprilat (ACE Inhibitor) | Potency reduced 15-fold | Demonstrates metabolic activation by ACE. nih.gov |
Isolated rabbit vascular tissues are classic pharmacological preparations used to differentiate between bradykinin receptor subtypes and to study metabolic effects. The rabbit aorta is often used as a bioassay for B1 receptors, while the jugular vein is a sensitive preparation for studying B2 receptor agonists. nih.govnih.gov
In these bioassays, Met-Lys-bradykinin-Ser-Ser was shown to be a low-potency stimulant of the rabbit aorta, indicating weak activity at B1 receptors. nih.gov In stark contrast, it was a potent contractile agent in the rabbit isolated jugular vein, a bioassay for B2 receptors. nih.gov Its potency was found to be nearly equivalent to that of bradykinin itself. nih.gov
Similar to the human umbilical vein experiments, the addition of the ACE inhibitor enalaprilat significantly altered the peptide's activity in the rabbit jugular vein. This treatment reduced the potency of Met-Lys-bradykinin-Ser-Ser by 13-fold, confirming the paradoxical activating role of ACE for this extended kinin. nih.gov Conversely, enalaprilat increased the potency of bradykinin, which is normally degraded by ACE. nih.gov
| Compound | Condition | EC₅₀ (nM) |
|---|---|---|
| Bradykinin (BK) | Baseline | 10.5 nih.gov |
| Met-Lys-bradykinin-Ser-Ser | Baseline | 16.3 nih.gov |
| Bradykinin (BK) | + Enalaprilat (ACE Inhibitor) | Potency increased 5.3-fold nih.gov |
| Met-Lys-bradykinin-Ser-Ser | + Enalaprilat (ACE Inhibitor) | Potency reduced 13-fold nih.gov |
Biochemical Assays
Radioimmunoassay (RIA) is a highly sensitive and specific method developed for the quantification of kinins, including Met-Lys-Bradykinin, in biological fluids such as urine and plasma. nih.govnih.gov The principle of RIA involves a competitive binding reaction between a radiolabeled antigen (e.g., ¹²⁵I-labeled tyrosine-8-bradykinin) and an unlabeled antigen (the kinin in the sample) for a limited number of specific antibody binding sites. nih.gov
Antibodies are typically generated in animals, such as rabbits, by immunization with bradykinin conjugated to a larger carrier protein like bovine albumin. nih.gov The sensitivity of these assays can be very high, with detection limits in the picogram range (e.g., 5 pg). nih.gov
A key aspect of RIA is the specificity of the antibody. While designed to be specific for bradykinin, cross-reactivity with related peptides is a critical parameter to assess. For instance, some antisera show cross-reactivity with Lys-Bradykinin (kallidin) and Met-Lys-Bradykinin, but low to negligible cross-reactivity with other peptides like angiotensin I or oxytocin. nih.gov Proper sample collection is crucial to prevent the artificial formation or degradation of kinins in vitro. nih.gov This often involves collecting samples into inhibitors of both kinin-forming and degrading enzymes, such as angiotensin-converting enzyme (ACE) inhibitors. nih.gov
Table 3: Performance Characteristics of a Bradykinin RIA
| Parameter | Value |
|---|---|
| Sensitivity | 5 pg |
| Intra-assay Coefficient of Variation | 3.3% (n=12) |
| Inter-assay Coefficient of Variation | 4.4% (n=5) |
This table outlines the performance metrics of a developed radioimmunoassay for measuring urinary kinins, demonstrating its precision and accuracy. nih.gov
Receptor binding assays are the gold standard for determining the affinity of ligands, such as Met-Lys-Bradykinin, for their receptors. giffordbioscience.com These assays typically use a radiolabeled ligand (radioligand) that binds specifically to the target receptor. The affinity of an unlabeled test compound is then determined by its ability to compete with and displace the radioligand from the receptor.
These assays can be performed on membrane preparations from tissues or cultured cells expressing the receptor of interest (e.g., HEK293 cells expressing B1 or B2 receptors). nih.govcreative-bioarray.com For bradykinin receptors, commonly used radioligands include [³H]BK for the B2 receptor and [³H]Lys-des-Arg⁹-BK for the B1 receptor. nih.gov
There are three main types of radioligand binding assays:
Saturation assays: Used to determine the receptor density (Bmax) and the dissociation constant (Kd) of the radioligand. giffordbioscience.comcreative-bioarray.com
Competition assays: Used to determine the inhibitory constant (Ki) of a test compound, which reflects its affinity for the receptor. giffordbioscience.comcreative-bioarray.com
Kinetic assays: Used to measure the association (kon) and dissociation (koff) rate constants of a radioligand. giffordbioscience.com
The data obtained from these assays are crucial for understanding the structure-activity relationships of kinin analogues and for screening new potential drugs targeting the kinin system. nih.gov Non-radioactive alternatives using fluorescently labeled ligands have also been developed. johnshopkins.edu
Enzymatic assays are vital for studying the metabolism of Met-Lys-Bradykinin and related peptides by peptidases such as angiotensin-converting enzyme (ACE) and other kininases. nih.gov These assays measure the rate of an enzyme-catalyzed reaction, often by monitoring the appearance of a product or the disappearance of a substrate over time.
For instance, the activity of ACE on kinin-related peptides can be assessed by monitoring the cleavage of a specific substrate. nih.gov One study utilized a competition assay format where the ability of Met-Lys-BK-Ser-Ser to compete with the fluorogenic substrate Abz-Phe-Arg-Lys(Dnp)-Pro-OH for binding to the catalytic sites of ACE was measured. nih.gov This approach allows for the determination of the peptide's affinity for the enzyme.
In a clinical context, enzymatic assays measuring plasma amidase activity are used as a diagnostic tool for bradykinin-dependent angioedema. nih.gov These assays use a chromogenic peptide substrate (e.g., Pro-Phe-Arg-p-nitroanilide) to evaluate spontaneous amidase activity, which can indicate increased kininogenase activity and bradykinin overproduction. nih.gov The performance of these assays is rigorously validated for reproducibility, precision, and linearity. nih.gov
Table 4: Diagnostic Performance of Amidase Assay for Bradykinin-Dependent AE
| Gender | Optimal Cut-off (nmol·min⁻¹·mL⁻¹) | AUC | Sensitivity | Specificity |
|---|---|---|---|---|
| Women | 9.3 | 92.1% | 80.0% | 90.1% |
This table shows the diagnostic cut-off values and performance characteristics of a plasma amidase assay for distinguishing between bradykinin-related and unrelated angioedema, based on receiver operating characteristic (ROC) curve analysis. nih.gov
Platelet-activating factor (PAF) is a potent phospholipid mediator involved in inflammatory and thrombotic processes. mdpi.com While Met-Lys-Bradykinin and PAF are both potent inflammatory mediators, direct assays quantifying PAF in response to Met-Lys-Bradykinin are not prominently detailed in the provided research contexts. However, a variety of methods exist for the sensitive and specific quantification of PAF and its precursors, which could be applied in studies investigating potential crosstalk between the kinin and PAF systems.
Methods for PAF quantitation include:
Enzyme-Linked Immunosorbent Assay (ELISA): This immunoassay technique can measure PAF levels but may not distinguish between different molecular isoforms of PAF. nih.govmybiosource.com
Mass Spectrometry (MS): Techniques like gas-liquid chromatography-mass spectrometry (GLC/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) offer high specificity and the ability to distinguish and quantify different molecular species of PAF and its precursor, lyso-PAF. nih.govnih.gov These methods often use stable isotope-labeled internal standards for accurate quantification. nih.gov
These analytical methods have been used to measure PAF and lyso-PAF levels in various biological samples, including plasma and neutrophils, and can detect changes in their concentrations following cellular stimulation. nih.govnih.gov
Prostaglandin (B15479496) and Prostacyclin Quantitation
The biological activity of Methionyl-Lysyl-Bradykinin (Met-Lys-bradykinin) is intrinsically linked to its ability to stimulate the release of secondary inflammatory mediators, including prostaglandins (B1171923) and prostacyclin. The quantification of these eicosanoids is a critical aspect of elucidating the pharmacological profile of Met-Lys-bradykinin. Research has shown that bradykinin and related kinins are potent stimulators of arachidonic acid metabolism, leading to the synthesis and release of prostaglandins such as Prostaglandin E2 (PGE2) and prostacyclin (PGI2). nih.govnih.gov
In porcine aortic endothelial cells, bradykinin has been demonstrated to potently stimulate the release of arachidonic acid from cell membranes, a rate-limiting step in prostaglandin synthesis. This effect is dose-dependent and can be observed at concentrations as low as 8 ng/ml. nih.gov The mechanism of this stimulation is thought to involve the activation of phospholipase A2 via a Ca2+-calmodulin-dependent pathway. nih.gov The released arachidonic acid is then metabolized by cyclooxygenase (COX) enzymes to form various prostaglandins. nih.gov
Similarly, in isolated rat adipocytes, vasoactive peptides, including bradykinin, have been shown to stimulate the production of prostacyclin (PGI2) with minimal effect on PGE2 production. nih.gov This suggests a cell-type specific regulation of prostaglandin synthesis in response to kinin stimulation. In human skeletal muscular fibroblasts, bradykinin acting via B2 receptors induces the release of PGE2 through ERK1/2 and p38-dependent pathways, leading to the translocation of p65/NF-kB and subsequent induction of COX-2 transcription. nih.gov
The quantitation of prostaglandins and prostacyclin is typically achieved through sensitive analytical techniques such as enzyme-linked immunosorbent assays (ELISAs) and radioimmunoassays (RIAs), which allow for the detection of these molecules in cell culture supernatants or biological fluids. researchgate.net Because prostacyclin is chemically labile, its inactive metabolites are often quantified to assess its rate of synthesis. wikipedia.org
Table 1: Research Findings on Kinin-Induced Prostaglandin and Prostacyclin Release
| Cell Type | Kinin Studied | Prostanoid(s) Measured | Key Findings | Reference(s) |
| Porcine Aortic Endothelial Cells | Bradykinin | Arachidonic Acid, Prostacyclin, PGE2 | Bradykinin potently stimulates arachidonic acid release in a dose-dependent manner. | nih.gov |
| Isolated Rat Adipocytes | Bradykinin | PGI2, PGE2 | Bradykinin stimulates PGI2 production with minimal effect on PGE2. | nih.gov |
| Human Skeletal Muscular Fibroblasts | Bradykinin | PGE2 | Bradykinin induces PGE2 release via B2 receptors and COX-2 induction. | nih.gov |
| Human Trabecular Meshwork Cells | Bradykinin and related peptides | Total PGs, PGE2, PGF2a | Kinins induce prostaglandin synthesis and release. | researchgate.net |
Advanced Analytical Techniques
The accurate identification and quantification of Met-Lys-bradykinin in biological matrices and pharmaceutical formulations necessitate the use of advanced analytical techniques with high sensitivity and specificity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, purification, and quantification of peptides like Met-Lys-bradykinin. nih.govchromatographyonline.comnih.gov Reversed-phase HPLC (RP-HPLC) is the most commonly employed mode for peptide analysis, utilizing a non-polar stationary phase and a polar mobile phase.
A typical HPLC system for the analysis of Met-Lys-bradykinin and other kinins involves a reversed-phase column, such as a Nucleosil 5 C8, and an isocratic or gradient elution system. nih.gov The mobile phase often consists of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol, with trifluoroacetic acid (TFA) added to improve peak shape and resolution. nih.govchromatographyonline.com Detection is commonly performed using UV absorbance at a specific wavelength, typically around 214 nm, which corresponds to the peptide bond absorption. researchgate.net
The retention time of Met-Lys-bradykinin in an HPLC system is dependent on its physicochemical properties, including its hydrophobicity and the specific chromatographic conditions employed. The development of a robust HPLC method allows for the separation of Met-Lys-bradykinin from other closely related kinins, such as bradykinin and kallidin, as well as from potential degradation products. nih.gov The lower limit of detection for kinins using HPLC can be in the picomolar range. nih.gov
Table 2: HPLC Parameters for Kinin Analysis
| Parameter | Description | Example | Reference(s) |
| Column | Stationary phase for separation | Nucleosil 5 C8, C18 | nih.govresearchgate.net |
| Mobile Phase | Solvent system for elution | Acetonitrile/water with TFA | chromatographyonline.comresearchgate.net |
| Detection | Method for visualizing the analyte | UV absorbance at 214 nm | researchgate.net |
| Flow Rate | Speed of mobile phase movement | 1.0 mL/min | - |
| Injection Volume | Amount of sample introduced | 20 µL | - |
Mass Spectrometry (MS) for Peptide Identification and Characterization
Mass Spectrometry (MS) is an indispensable tool for the definitive identification and structural characterization of peptides, including Met-Lys-bradykinin. nih.govresearchgate.netnih.gov When coupled with a separation technique like liquid chromatography (LC-MS/MS), it provides unparalleled specificity and sensitivity for peptide analysis. nih.govd-nb.info
In mass spectrometry, molecules are ionized and their mass-to-charge ratio (m/z) is measured. For peptides like Met-Lys-bradykinin, electrospray ionization (ESI) is a commonly used soft ionization technique that allows the analysis of intact molecules. brighamandwomens.org The resulting mass spectrum will show a characteristic peak corresponding to the molecular weight of the peptide.
Tandem mass spectrometry (MS/MS) is used for further structural elucidation. nih.govnih.gov In this technique, a specific precursor ion (the molecular ion of Met-Lys-bradykinin) is selected and subjected to fragmentation. The resulting product ions provide sequence information, allowing for the confirmation of the peptide's identity. waters.com The fragmentation pattern is unique to the peptide sequence and can be used to differentiate it from other related kinins. researchgate.net The high sensitivity of modern mass spectrometers allows for the detection of kinins at very low concentrations, often in the picogram per milliliter (pg/mL) range. nih.govd-nb.info
Table 3: Mass Spectrometric Parameters for Bradykinin Analysis
| Parameter | Description | Example Value (for Bradykinin) | Reference(s) |
| Ionization Mode | Method of creating ions | Electrospray Ionization (ESI), positive mode | brighamandwomens.org |
| Precursor Ion (m/z) | Mass-to-charge ratio of the intact peptide | 354.18 (3+ charge state) | waters.com |
| Product Ions (m/z) | Mass-to-charge ratios of fragments | 419.18 (y3), 408.18 (b4) | waters.com |
| Collision Energy | Energy used to fragment the precursor ion | Varies depending on instrument and peptide | researchgate.net |
Molecular Biology Techniques for Gene Expression Analysis
The biological effects of Met-Lys-bradykinin are mediated through its interaction with specific cell surface receptors, primarily the bradykinin B1 and B2 receptors. biorxiv.orgbiorxiv.org The activation of these receptors triggers intracellular signaling cascades that can lead to changes in gene expression, ultimately influencing cellular function. Molecular biology techniques are essential for studying these changes and understanding the downstream effects of Met-Lys-bradykinin.
Gene expression analysis can reveal which genes are up- or down-regulated in response to Met-Lys-bradykinin treatment. This information can provide insights into the cellular pathways and biological processes that are modulated by the peptide. Techniques such as quantitative real-time polymerase chain reaction (qRT-PCR) and microarray analysis are commonly used for this purpose. physiology.orgnih.gov
qRT-PCR is a highly sensitive and specific method for quantifying the expression of a particular gene. physiology.org It involves reverse transcribing the messenger RNA (mRNA) from a sample into complementary DNA (cDNA), which is then amplified in a PCR reaction. The amount of amplified product is measured in real-time, allowing for the quantification of the initial amount of mRNA. This technique can be used to measure changes in the expression of genes encoding for bradykinin receptors, inflammatory cytokines, or other relevant proteins in response to Met-Lys-bradykinin. nih.gov
Microarray analysis allows for the simultaneous measurement of the expression levels of thousands of genes. nih.gov This provides a global view of the changes in gene expression that occur in a cell or tissue following treatment with Met-Lys-bradykinin. The results of a microarray experiment can help to identify novel targets and pathways that are affected by the peptide.
In studies of bradykinin, gene expression analyses have revealed upregulation of both B1 and B2 receptor genes in vascular smooth muscle cells upon stimulation. physiology.org Furthermore, hyperactivation of the kallikrein-kinin system has been associated with a dramatic upregulation of B1 and B2 receptors in the bronchoalveolar lavage fluid of COVID-19 patients. biorxiv.orgbiorxiv.org These findings highlight the importance of gene expression analysis in understanding the role of kinins in both physiological and pathological conditions.
Mechanistic Roles in Physiological and Pathophysiological Contexts
Kinin-Kallikrein System Dysregulation
The Kinin-Kallikrein system (KKS) is a crucial enzymatic cascade that, upon activation, leads to the release of vasoactive peptides known as kinins, including bradykinin (B550075) and Lys-bradykinin (kallidin). Met-Lys-bradykinin is a form of Lys-bradykinin. Dysregulation of this system is central to the pathophysiology of certain diseases, most notably Hereditary Angioedema (HAE).
Hereditary Angioedema is a genetic disorder characterized by recurrent episodes of severe swelling (angioedema). While most cases are due to a deficiency or dysfunction of the C1 esterase inhibitor (C1-INH), a subset of HAE cases with normal C1-INH function (HAEnC1) has been linked to mutations in other genes, including the kininogen-1 gene (KNG1). researchgate.netresearchgate.net
A specific point mutation in the KNG1 gene, leading to a methionine to lysine (B10760008) substitution at position 379 (Met379Lys) in both high-molecular-weight kininogen (HK) and low-molecular-weight kininogen (LK), has been identified as a cause of HAE. nih.govnih.gov This mutation is located adjacent to the N-terminal cleavage site of the bradykinin peptide within the kininogen sequence. nih.govnih.gov The consequence of this genetic alteration is a significant increase in the susceptibility of the mutated kininogens to cleavage by the fibrinolytic protease plasmin. nih.govnih.gov This enhanced cleavage results in the excessive release of Lys-bradykinin, a potent vasoactive peptide that drives the angioedema attacks. nih.govnih.gov This form of HAE is, therefore, directly linked to the generation of a kinin other than bradykinin as the primary mediator of swelling. nih.gov
Proteases are central to the pathogenesis of HAE. In typical HAE with C1-INH deficiency, the lack of inhibition leads to excessive activity of plasma kallikrein. discoverhae.comnih.gov Plasma kallikrein is the primary enzyme responsible for cleaving high-molecular-weight kininogen (HK) to release bradykinin. nih.govdiscoverhae.com This overproduction of bradykinin leads to increased vascular permeability and subsequent angioedema. discoverhae.comresearchgate.net
In the case of HAE caused by the Met379Lys kininogen mutation, the protease plasmin plays a pivotal role. nih.govnih.gov While plasma kallikrein-catalyzed kinin release is not significantly affected by this mutation, the variant kininogens (HK-Lys379 and LK-Lys379) become substantially better substrates for plasmin. nih.govnih.gov Plasmin, a key enzyme in the fibrinolytic system, cleaves these variant kininogens to release Lys-bradykinin. nih.govnih.gov This highlights a crucial link between fibrinolysis and kinin generation in the pathogenesis of this specific form of HAE. nih.gov It is important to note that Lys-bradykinin can be converted to bradykinin by aminopeptidases, suggesting that the angioedema in these patients may be driven by both kinins. nih.govnih.gov
| Protease | Substrate | Primary Kinin Released | Relevance in HAE |
|---|---|---|---|
| Plasma Kallikrein | High-Molecular-Weight Kininogen (HK) | Bradykinin | Central to HAE with C1-INH deficiency. discoverhae.com |
| Plasmin | HK-Lys379 and LK-Lys379 (mutant kininogens) | Lys-bradykinin (Kallidin) | Key protease in HAE with the Met379Lys kininogen mutation. nih.govnih.gov |
| Tissue Kallikreins | Low-Molecular-Weight Kininogen (LK) | Lys-bradykinin (Kallidin) | Primarily involved in tissue-specific kinin generation. nih.gov |
Inflammation and Immune Response Modulation
Met-Lys-bradykinin, along with other kinins, is a potent mediator of inflammation. nih.gov These peptides contribute to the classic signs of inflammation, including redness, heat, swelling, and pain. nih.gov Their pro-inflammatory effects are mediated through the activation of bradykinin receptors, primarily the B2 receptor, and under certain conditions, the B1 receptor which is often upregulated during inflammatory states. bohrium.comnih.gov
The binding of kinins to their receptors on various cell types, including endothelial cells and immune cells, triggers a cascade of intracellular signaling events. researchgate.net This can lead to the release of other pro-inflammatory mediators such as prostaglandins (B1171923), nitric oxide, and cytokines like interleukin-1β (IL-1β) and IL-6. researchgate.netnih.gov For instance, certain kinins have been shown to stimulate human promonocytic cells to release these pro-inflammatory cytokines. researchgate.net This amplification of the inflammatory response highlights the role of Met-Lys-bradykinin and related peptides in modulating immune reactions. Furthermore, the kinin system has been implicated in the pathophysiology of various inflammatory and autoimmune diseases. nih.govnih.gov
Vascular Homeostasis and Regulation
Met-Lys-bradykinin and other kinins are powerful regulators of vascular homeostasis, primarily through their effects on blood vessels. nih.gov They are potent vasodilators, causing the relaxation of vascular smooth muscle and leading to increased blood flow. nih.govnih.gov This vasodilation is mediated by the stimulation of bradykinin receptors on endothelial cells, which in turn leads to the release of endothelium-derived relaxing factors such as nitric oxide and prostacyclin. nih.govresearchgate.net
In addition to vasodilation, a key function of these kinins is their ability to increase vascular permeability. researchgate.netfrontiersin.org By acting on endothelial cells, they can cause the disruption of cell junctions, leading to the leakage of fluid from the bloodstream into the surrounding tissues. researchgate.net This effect is the primary mechanism behind the swelling seen in angioedema. discoverhae.comfrontiersin.org The regulation of vascular tone and permeability by kinins is essential for normal physiological processes but can become detrimental when the Kinin-Kallikrein system is dysregulated.
Interplay with Other Biological Systems (e.g., Fibrinolysis)
The Kinin-Kallikrein system does not operate in isolation but engages in significant crosstalk with other major biological systems, most notably the fibrinolytic system. The fibrinolytic system is responsible for the breakdown of blood clots and its primary enzyme is plasmin. nih.govresearchgate.net
There is a well-established reciprocal relationship between the Kinin-Kallikrein system and fibrinolysis. nih.govnih.gov Plasmin can activate components of the contact system, such as Factor XII, which in turn leads to the activation of plasma kallikrein and the generation of bradykinin. nih.govnih.gov Conversely, activated components of the contact system can promote fibrinolysis.
This interplay is particularly evident in the context of HAE with the Met379Lys kininogen mutation, where plasmin directly cleaves the mutated kininogen to release Lys-bradykinin. nih.govnih.gov This reinforces the strong connection between fibrinolysis and kinin generation. nih.gov This interaction can also be observed in other contexts, such as the angioedema induced by thrombolytic agents that increase plasmin levels. mdpi.comresearchgate.net The intricate relationship between these two systems underscores the complexity of vascular biology and inflammation.
| System Component | Interaction | Outcome |
|---|---|---|
| Plasmin (Fibrinolytic System) | Cleaves mutant kininogen (Met379Lys) | Release of Lys-bradykinin, leading to angioedema. nih.govnih.gov |
| Plasmin (Fibrinolytic System) | Activates Factor XII (Contact System) | Initiation of the kinin cascade and bradykinin generation. nih.gov |
| Thrombolytic agents (e.g., alteplase) | Increase plasmin levels | Can induce angioedema through increased kinin generation. mdpi.com |
Comparative Biochemical and Pharmacological Analysis of Methionyl Lysyl Bradykinin
Agonist Potency Relative to Bradykinin (B550075) and Lys-Bradykinin
The agonist potency of Met-Lys-bradykinin has been shown to be comparable to that of bradykinin and lys-bradykinin in certain biological systems. In studies on isolated bovine ciliary muscle, Met-Lys-bradykinin, bradykinin, and Lys-bradykinin exhibited similar high-potency contractile responses, suggesting equipotency at the B2 bradykinin receptor in this tissue. nih.gov For instance, the half-maximal effective concentrations (EC50) for the high-potency phase of contraction were determined to be 1 ± 0.1 nM for Met-Lys-bradykinin, 0.9 ± 0.3 nM for bradykinin, and 0.7 ± 0.1 nM for Lys-bradykinin. nih.gov
Conversely, at the low-affinity site in the same tissue, representing the B1 receptor, Met-Lys-bradykinin and bradykinin were found to be roughly equipotent, and both were more potent than Lys-bradykinin. nih.gov In other experimental models, such as the rabbit isolated jugular vein, a related peptide, Met-Lys-BK-Ser-Ser, was found to be nearly as potent as bradykinin as a contractile stimulant of endogenous B2 receptors, with EC50 values of 16.3 nM and 10.5 nM, respectively. nih.govresearchgate.net However, in the human isolated umbilical vein, Met-Lys-BK-Ser-Ser was approximately 30-fold less potent than bradykinin. nih.govresearchgate.netmdpi.com It is suggested that the biological activity of Met-Lys-bradykinin is often equivalent to bradykinin and kallidin because it can be readily converted to these primary kinins by aminopeptidases in biological fluids and tissues. researchgate.net
| Compound | B2 Receptor (High Potency) | B1 Receptor (Low Potency) |
|---|---|---|
| Met-Lys-bradykinin | 1 ± 0.1 nM | ~100 nM |
| Bradykinin | 0.9 ± 0.3 nM | 100 nM |
| Lys-bradykinin | 0.7 ± 0.1 nM | >100 nM |
Receptor Selectivity Profiles (B1 vs. B2)
Met-Lys-bradykinin, much like bradykinin and Lys-bradykinin, interacts with both B1 and B2 bradykinin receptor subtypes. However, these kinins generally exhibit a higher affinity and potency for the constitutively expressed B2 receptor compared to the inducible B1 receptor. biorxiv.orgmdpi.commedchemexpress.comnih.gov In bovine ciliary muscle, Met-Lys-bradykinin, bradykinin, and Lys-bradykinin all produced biphasic concentration-response curves, indicating interaction with both B1 and B2 receptors. nih.gov The high-potency phase of contraction was attributed to B2 receptor activation, while the lower-potency phase was associated with B1 receptor stimulation. nih.gov
While bradykinin is a potent agonist for the B2 receptor, it has a very low affinity for the B1 receptor. biorxiv.orgnih.gov The metabolites of bradykinin and Lys-bradykinin, des-Arg9-bradykinin and Lys-des-Arg9-bradykinin respectively, are the primary agonists for the B1 receptor. mdpi.commdpi.com A related peptide, Met-Lys-BK-Ser-Ser, was shown to have a very low affinity for both recombinant B1 and B2 receptors in radioligand binding competition assays. nih.govresearchgate.net Despite this, it elicited functional responses in tissues expressing these receptors, suggesting that its metabolites may be the active agents. nih.govresearchgate.net
| Compound | Primary Receptor Target | Secondary Receptor Target |
|---|---|---|
| Met-Lys-bradykinin | B2 Receptor | B1 Receptor |
| Bradykinin | B2 Receptor | B1 Receptor (low affinity) |
| Lys-bradykinin | B2 Receptor | B1 Receptor |
| des-Arg9-bradykinin | B1 Receptor | B2 Receptor (low affinity) |
Metabolic Stability and Degradation Rates Compared to Other Kinins
The metabolic stability of kinins is a critical determinant of their biological activity. Met-Lys-bradykinin, like other kinins, is subject to degradation by various peptidases. One study examined the degradation of Met-Lys-bradykinin and bradykinin by polymorphonuclear matrix metalloproteinases. It was found that PMNL-collagenase (MMP 8) cleaved both Met-Lys-bradykinin and bradykinin at a rate of 20% in 24 hours, producing BK(1-7) and BK(1-8). nih.gov In contrast, PMNL-gelatinase (MMP 9) was unable to cleave these kinins under the same conditions. nih.gov
In human serum, bradykinin and Lys-bradykinin are primarily degraded by two enzymes: carboxypeptidase N, which removes the C-terminal arginine to produce des-Arg9-bradykinin, and angiotensin-converting enzyme (ACE), which cleaves the C-terminal dipeptide Phe-Arg. nih.gov The degradation of bradykinin in serum is rapid, with the initial and primary step being the removal of the C-terminal arginine. nih.gov While direct comparative studies on the degradation rates of Met-Lys-bradykinin by these specific serum enzymes are limited in the provided context, its structural similarity to Lys-bradykinin suggests it would be a substrate for similar peptidases. The presence of the N-terminal Met-Lys sequence may influence its susceptibility to aminopeptidases, potentially leading to its conversion to Lys-bradykinin and subsequently bradykinin. researchgate.net
| Compound | Enzyme | Degradation Rate | Resulting Fragments |
|---|---|---|---|
| Met-Lys-bradykinin | MMP 8 | 20% in 24 hours | BK(1-7), BK(1-8) |
| Bradykinin | MMP 8 | 20% in 24 hours | BK(1-7), BK(1-8) |
Functional Equivalence in Biological Activity
The analysis of kinins generated by certain pathogens, such as Candida parapsilosis, has shown that the released Met-Lys-bradykinin is biologically equivalent to bradykinin, the most potent agonist of the B2 receptor. nih.gov Furthermore, it can be rapidly converted to des-Arg(9)-bradykinin, which is an agonist for the inflammation-inducible B1 receptor. nih.gov This highlights the dynamic nature of kinin activity, where the biological response is determined not only by the parent peptide but also by its metabolic products.
Future Research Directions
Elucidating Novel Enzymatic Pathways for Methionyl-Lysyl-Bradykinin Generation and Degradation
While it is known that plasma and tissue kallikreins are the primary enzymes responsible for releasing kinins from their precursors, kininogens, the specific pathways leading to Met-Lys-bradykinin are still being fully detailed. wikipedia.org A notable pathway involves the neutrophil-derived protease, proteinase 3 (PR3), which can cleave high-molecular-weight kininogen (HMWK) to produce Met-Lys-bradykinin-Ser-Ser. researchgate.netnih.gov This precursor peptide is then paradoxically activated by angiotensin-converting enzyme (ACE), which removes the C-terminal Ser-Ser dipeptide to yield the active Met-Lys-bradykinin. researchgate.netnih.gov
Future research should focus on identifying other proteases, particularly those present in specific tissues or inflammatory microenvironments, that can generate Met-Lys-bradykinin or its precursors. For instance, secreted aspartic proteases from pathogens like Candida parapsilosis have been shown to release Met-Lys-bradykinin from human kininogens, suggesting a role in host-pathogen interactions. medchemexpress.com
On the degradation side, while ACE (also known as kininase II) and carboxypeptidase N (kininase I) are major kinin-degrading enzymes, the precise contribution of these and other peptidases to the inactivation of Met-Lys-bradykinin warrants further investigation. wikipedia.orgwikipedia.orgnih.gov The metabolic fate of Met-Lys-bradykinin is likely context-dependent, varying with the enzymatic milieu of different tissues and disease states. Unraveling these pathways could reveal new targets for therapeutic intervention.
| Enzyme | Role in Met-Lys-bradykinin Pathway | Substrate | Product |
|---|---|---|---|
| Proteinase 3 (PR3) | Generation | High-Molecular-Weight Kininogen (HMWK) | Met-Lys-bradykinin-Ser-Ser |
| Angiotensin-Converting Enzyme (ACE) | Activation/Degradation | Met-Lys-bradykinin-Ser-Ser / Bradykinin (B550075) | Met-Lys-bradykinin / Inactive fragments |
| Carboxypeptidase N (CPN) | Degradation | Bradykinin | des-Arg9-bradykinin |
| Aminopeptidases | Conversion | Met-Lys-bradykinin | Lys-bradykinin |
Structural Biology of Methionyl-Lysyl-Bradykinin Receptor Interactions
Met-Lys-bradykinin, like other kinins, exerts its effects through two main G protein-coupled receptors: the B1 receptor (B1R) and the B2 receptor (B2R). researchgate.net The B2R is constitutively expressed in many tissues, while the B1R is typically induced during tissue injury and inflammation. wikipedia.orgnih.gov While Met-Lys-bradykinin is known to be an agonist at both receptors, the precise structural basis for these interactions is not fully understood. nih.gov
Recent advances in cryogenic electron microscopy (cryo-EM) have provided high-resolution structures of the B1R and B2R bound to other kinins like bradykinin and des-Arg10-kallidin. biorxiv.org These studies have revealed key details of the ligand-binding pockets and the conformational changes that lead to receptor activation. biorxiv.org Future structural biology efforts should aim to solve the structure of Met-Lys-bradykinin in complex with both B1R and B2R.
Such studies would illuminate the specific amino acid residues in the receptors that interact with the N-terminal methionine and lysine (B10760008) residues of Met-Lys-bradykinin. This information would be invaluable for understanding its binding affinity and signaling properties compared to other kinins and would provide a structural template for the rational design of selective agonists or antagonists.
Development of Modulators Targeting Methionyl-Lysyl-Bradykinin Pathways
The development of drugs targeting the KKS has been an active area of research, with several modulators already in clinical use or development for conditions like hereditary angioedema and diabetic macular edema. nih.govmdpi.comresearchgate.netresearchgate.net These interventions primarily focus on inhibiting kallikreins or blocking bradykinin receptors. researchgate.net However, the unique generation and degradation pathways of Met-Lys-bradykinin present novel opportunities for more targeted therapeutic strategies.
Future research should focus on the discovery and development of small molecules or biologics that can specifically modulate the enzymes involved in Met-Lys-bradykinin metabolism. For example, inhibitors of PR3 could potentially reduce the generation of the Met-Lys-bradykinin precursor in inflammatory conditions where neutrophils are heavily involved. Conversely, molecules that selectively enhance the activity of kinin-degrading enzymes could be beneficial in pathologies driven by excessive kinin signaling.
Furthermore, a deeper understanding of the structural interactions between Met-Lys-bradykinin and its receptors could facilitate the development of receptor modulators with improved selectivity and potency. This could lead to therapies that specifically target the pathological actions of Met-Lys-bradykinin while preserving the physiological functions of other kinins.
| Potential Drug Target | Therapeutic Strategy | Potential Indication |
|---|---|---|
| Proteinase 3 (PR3) | Inhibition | Neutrophil-driven inflammatory diseases |
| Bradykinin B1 Receptor | Antagonism | Chronic pain, inflammation, cancer |
| Bradykinin B2 Receptor | Antagonism | Hereditary angioedema, inflammatory conditions |
| Kinin-degrading enzymes (e.g., ACE) | Enhancement | Conditions with excessive kinin signaling |
Advanced In Vitro and In Vivo Models for Mechanistic Studies
To fully understand the role of Met-Lys-bradykinin in health and disease, sophisticated experimental models are required. Traditional two-dimensional cell cultures often fail to replicate the complex microenvironment of tissues. researchgate.net Future research should leverage advanced in vitro models, such as organ-on-a-chip and 3D bioprinted tissues, to study the effects of Met-Lys-bradykinin in a more physiologically relevant context. researchgate.netreprocell.com These models can incorporate multiple cell types and simulate the mechanical and chemical cues of native tissues, providing a powerful platform for mechanistic studies and drug screening. researchgate.net
In parallel, the development and characterization of new in vivo models are crucial. Genetically engineered animal models, such as knockout mice lacking specific components of the KKS, have already provided significant insights into the system's function. nih.govscielo.brnih.gov Future work could involve creating knock-in mice that express mutant forms of kininogen susceptible to cleavage into Met-Lys-bradykinin, or transgenic models that overexpress enzymes involved in its metabolism. ahajournals.orgnih.gov These models would be invaluable for studying the specific contributions of the Met-Lys-bradykinin pathway to various pathologies in vivo. longdom.orgnih.gov
Systems Biology Approaches to Kinin-Kallikrein System Dynamics
The KKS is a highly interconnected network with numerous feedback loops and crosstalk with other physiological systems, including the renin-angiotensin, coagulation, and complement systems. jst.go.jpresearchgate.net The complexity of these interactions makes it challenging to predict the net effect of modulating a single component. Systems biology, which combines experimental data with computational modeling, offers a powerful approach to unraveling this complexity. wikipedia.orgnih.gov
Future research should focus on developing comprehensive computational models of the KKS that explicitly include the Met-Lys-bradykinin generation and degradation pathways. nih.govzenodo.org These models can be used to simulate the dynamic behavior of the system under different conditions and to identify key control points. By integrating data from proteomics, genomics, and metabolomics studies, these models can provide a holistic view of the KKS and its role in disease. ornl.gov This systems-level understanding will be essential for identifying robust therapeutic targets and for designing effective combination therapies that account for the intricate network dynamics of the KKS. ornl.gov
Q & A
Q. How to ensure reproducibility of Met-Lys-bradykinin studies for peer-reviewed publication?
- Methodological Answer :
- Detailed Protocols : Follow the Beilstein Journal of Organic Chemistry guidelines, including raw data (e.g., spectrophotometry traces) in supplementary materials .
- Reagent Validation : Report peptide purity (>95% via HPLC), batch numbers, and supplier details (e.g., CAS 550-19-6) .
- Negative Controls : Include EDTA-treated samples and peptide-free hemolymph in all aggregation assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
